molecular formula C13H9NO2 B1210819 3-Amino-6H-dibenzo[b,d]pyran-6-one CAS No. 6967-04-0

3-Amino-6H-dibenzo[b,d]pyran-6-one

Cat. No. B1210819
CAS RN: 6967-04-0
M. Wt: 211.22 g/mol
InChI Key: YQQVBNFLJJKBGW-UHFFFAOYSA-N
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Description

3-Amino-6H-dibenzo[b,d]pyran-6-one is a member of coumarins.

Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis Approach

    8-Amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, a related compound, can be synthesized in a one-pot reaction. This method represents an improved alternative to the previously reported three-step reactions for similar transformations (Jilani, 2007).

  • Sonogashira Coupling-Benannulation Reaction

    Various 6H-dibenzo[b,d]pyran-6-ones, including similar compounds, can be synthesized using the Sonogashira coupling-benzannulation reaction. This involves a sequential one-pot procedure utilizing aryl 3-bromopropenoates (Kawasaki & Yamamoto, 2002).

  • Rh(III)-Catalyzed Oxidative C-H Bond Arylation

    For direct and sustainable synthesis of dibenzo[b,d]pyran-6-ones and similar compounds, an efficient Rh(III)-catalyzed C-H bond arylation with phenol derivatives can be utilized. This method demonstrates good substrate scope and functional group compatibility (Yang et al., 2015).

Biological Activities and Applications

  • Biological Activities of Related Compounds

    Natural dibenzo[b,d]pyran-6-ones, which are structurally similar, are known for their cytotoxic, antioxidant, antifungal, and antimicrobial activities. These compounds are common in plants, fungi, lichens, and animal waste (Garazd & Garazd, 2016).

  • Gene Expression and Cancer Prevention

    Research indicates that ellagic acid and its metabolites, including similar dibenzo[b,d]pyran-6-ones, can modulate gene expression and cell cycle arrest in epithelial cells. This suggests a potential role in colon cancer prevention (González‐Sarrías et al., 2009).

  • Hyaluronidase Inhibitory Activity

    Certain 6H-dibenzo[b,d]pyran-6-ones have been identified with hyaluronidase inhibitory activity, highlighting their potential in biomedical applications (Jeong et al., 2009).

Chemical and Pharmaceutical Synthesis

  • Functionalized Dibenzo[b,d]pyran-6-ones Synthesis

    Synthesis methods have been developed for functionalized dibenzo[b,d]pyran-6-ones using [3 + 3] cyclizations of 1,3-bis(silyl enol ethers) with 3-silyloxy-2-en-1-ones or 1,1-diacetylcyclopropane (Hussain et al., 2007).

  • Rh(III)-Catalyzed Synthesis from Aryl Ketone O-acetyl Oximes

    A Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage is effective for creating dibenzo[b,d]pyran-6-ones (Yang et al., 2022).

properties

CAS RN

6967-04-0

Product Name

3-Amino-6H-dibenzo[b,d]pyran-6-one

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

3-aminobenzo[c]chromen-6-one

InChI

InChI=1S/C13H9NO2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7H,14H2

InChI Key

YQQVBNFLJJKBGW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)OC2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)OC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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